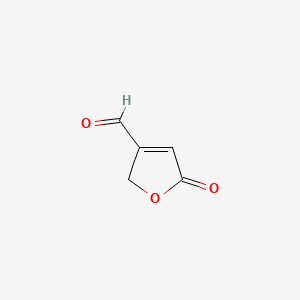

5-Oxo-2h-furan-3-carbaldehyde

Description

Properties

IUPAC Name |

5-oxo-2H-furan-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-2-4-1-5(7)8-3-4/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHAHEGUMNQUMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)O1)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155015 | |

| Record name | 5-Oxo-2H-furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125973-97-9 | |

| Record name | 5-Oxo-2H-furan-3-carbaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125973979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Oxo-2H-furan-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxo-2h-furan-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-hydroxy-2h-furan-3-carbaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically takes place in an acidic medium, such as sulfuric acid, to facilitate the oxidation process.

Another method involves the cyclization of 3-formyl-2-buten-4-olide under acidic conditions. This reaction leads to the formation of the furan ring with the desired functional groups at the 3- and 5-positions.

Industrial Production Methods

Industrial production of this compound often involves the large-scale oxidation of suitable precursors using efficient and cost-effective oxidizing agents. The choice of oxidizing agent and reaction conditions is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-2h-furan-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form hydroxyl groups, resulting in the formation of 5-hydroxy-2h-furan-3-carbaldehyde.

Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents are introduced at specific positions on the ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, sulfuric acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents.

Major Products Formed

Oxidation: Formation of 5-oxo-2h-furan-3-carboxylic acid.

Reduction: Formation of 5-hydroxy-2h-furan-3-carbaldehyde.

Substitution: Formation of various substituted furan derivatives depending on the electrophilic reagent used.

Scientific Research Applications

5-Oxo-2h-furan-3-carbaldehyde has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Oxo-2h-furan-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde and keto groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, such as proteins and nucleic acids, potentially leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Oxo-2H-furan-3-carbaldehyde to three structurally related furan-carbaldehyde derivatives from the provided evidence. Key differences in functional groups, substitution patterns, and hazards are highlighted.

Table 1: Structural and Property Comparison

*Calculated based on molecular formula.

Functional Group and Reactivity Differences

Substitution Position :

- The target compound (3-carbaldehyde) differs from others (2-carbaldehyde derivatives) in aldehyde placement, which may influence electronic effects and regioselectivity in reactions. For example, 2-carbaldehydes are more common in furan chemistry, enabling conjugation with the oxygen heteroatom.

Substituent Effects :

- The 5-oxo group in the target compound introduces a ketone, enhancing electrophilicity at the 5-position. In contrast, 5-(Methoxymethyl)furan-2-carbaldehyde has a methoxymethyl group, which is electron-donating and may reduce reactivity compared to the oxo group .

- The oxime in 5-hydroxymethyl-furan-2-carbaldehyde oxime adds nucleophilic character, enabling formation of coordination complexes or further derivatization .

Hazard Profiles

5-(Methoxymethyl)furan-2-carbaldehyde (CAS 1917-64-2):

- 5-Hydroxymethyl-furan-2-carbaldehyde oxime: No explicit hazard data is provided, but oximes generally exhibit lower acute toxicity compared to aldehydes due to reduced electrophilicity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Oxo-2H-furan-3-carbaldehyde and its derivatives?

- Methodological Answer : Synthesis typically involves condensation reactions between furan precursors and aldehydes/ketones under controlled conditions. For example, furan-3-carbaldehydes can be synthesized via selective oxidation of hydroxymethyl groups or by introducing electrophilic substituents (e.g., difluoromethyl groups) using fluorinating agents . Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., amino acids for oxime formation) are critical for yield optimization and minimizing by-products .

Q. How is the structural characterization of this compound performed?

- Methodological Answer :

- X-ray crystallography : Use programs like SHELXL for small-molecule refinement to resolve bond lengths, angles, and ring conformations .

- Spectroscopy :

- NMR : and NMR identify aldehyde protons (δ 9.5–10.0 ppm) and furan ring carbons (δ 110–160 ppm). For derivatives like oximes, imine protons appear at δ 7.0–8.5 ppm .

- FTIR : Confirm carbonyl (C=O) stretches at 1650–1750 cm and aldehyde (C–H) stretches at 2800–2900 cm .

Q. What reactivity patterns are observed in this compound derivatives?

- Methodological Answer : The aldehyde group undergoes nucleophilic additions (e.g., oxime formation with hydroxylamine ), while the furan ring participates in electrophilic substitutions (e.g., halogenation at the 5-position). Computational studies (DFT) predict regioselectivity in reactions involving electron-withdrawing substituents (e.g., –CF) .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized for high-purity yields?

- Methodological Answer :

- Reaction Monitoring : Use HPLC or GC-MS to track intermediate formation and identify side products (e.g., dimerization via aldol condensation).

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance electrophilic substitution rates, while non-polar solvents (e.g., toluene) reduce by-product formation in cyclization steps .

- Catalyst Screening : Evaluate organocatalysts (e.g., proline derivatives) for asymmetric induction in chiral derivatives .

Q. What computational methods are used to study the electronic properties of this compound?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps for reactivity analysis .

- Molecular Dynamics : Simulate solvation effects in aqueous/organic mixtures to predict aggregation behavior or solubility .

Q. How do spectral data contradictions arise in furan-carbaldehyde derivatives, and how are they resolved?

- Methodological Answer :

- NMR Signal Splitting : Diastereotopic protons in constrained furan rings may exhibit unexpected splitting; use - COSY or NOESY to assign signals .

- Crystallographic Refinement : Address disordered electron density in X-ray structures by refining occupancy factors or applying twin-law corrections in SHELXL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.